molecular formula C21H18N4O3S B2602726 N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448065-42-6

N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B2602726
CAS No.: 1448065-42-6
M. Wt: 406.46
InChI Key: MSTAKJKEDCLLBG-UHFFFAOYSA-N
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Description

N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound that features an indole moiety, a thiazolopyridine ring, and a furan carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acylating agents, bases, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID
  • Various indole-2 and 3-carboxamides

Uniqueness

N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is unique due to its combination of an indole moiety with a thiazolopyridine ring and a furan carboxamide group. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds .

Biological Activity

N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurobiology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines indole and thiazolo-pyridine moieties, which are known to exhibit diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Cell Cycle Regulation : The compound has been shown to influence cell cycle progression by modulating the activity of serine/threonine-protein kinases involved in DNA repair and cell cycle regulation.
  • Apoptosis Induction : In cancer cell lines, it has demonstrated the ability to induce apoptosis through intrinsic pathways, leading to cell death and reduced proliferation .
  • Microtubule Destabilization : Similar compounds have been identified as microtubule destabilizers, which are critical in cancer treatment due to their role in inhibiting mitosis .

In Vitro Studies

The biological activity of this compound has been evaluated using various cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Effect Observed
A549 (Lung Cancer)9Inhibition of cell proliferation
HepG2 (Liver Cancer)0.25Induction of apoptosis
MCF7 (Breast Cancer)27.7 - 39.2Cytotoxicity with low toxicity to normal cells
H1299 (Lung Cancer)39Cell cycle arrest and apoptosis

Case Studies

  • Study on Lung Cancer Cells : A study demonstrated that the compound effectively inhibited proliferation in A549 cells with an IC50 value of 9 µM. This effect was linked to significant morphological changes and loss of migratory capabilities in the cells .
  • Breast Cancer Evaluation : In a comparative analysis using MCF7 cells, the compound showed potent cytotoxicity while maintaining low toxicity towards normal NIH-3T3 cells. This selectivity is crucial for therapeutic applications .
  • Mechanistic Insights : Further investigations revealed that the compound could induce apoptosis through caspase activation and alter cell cycle distribution significantly in treated cancer cells .

Properties

IUPAC Name

N-[5-(2-indol-1-ylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c26-19(12-24-8-5-14-3-1-2-4-17(14)24)25-9-6-16-18(11-25)29-21(22-16)23-20(27)15-7-10-28-13-15/h1-5,7-8,10,13H,6,9,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTAKJKEDCLLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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